PNU 96415E

概要

説明

準備方法

PNU 96415Eの合成には、いくつかの工程が含まれる。

フェネチルアルコールと3-クロロプロピオンアルデヒドジエチルアセタールの反応: この反応はメタンスルホン酸によって触媒され、混合アセタールの生成をもたらす。

イソクロマンへの環化: 混合アセタールは、ニトロメタン中の塩化アルミニウムで処理することにより、イソクロマンに環化される。

1-(4-フルオロフェニル)ピペラジンのアルキル化: イソクロマンは、ジイソプロピルエチルアミン存在下、エチレングリコール中で1-(4-フルオロフェニル)ピペラジンでアルキル化され、標題化合物となる。

二塩酸塩への変換: 最終的な化合物は、塩化水素のメタノール溶液で処理することにより、二塩酸塩に変換される.

化学反応の分析

科学的研究の応用

PNU 96415E is a chemical compound with a high affinity for dopamine D4 and serotonin 5-HT2A receptors, classifying it as an antipsychotic agent. It has potential therapeutic applications in neuropsychiatric disorders involving dopaminergic and serotonergic dysregulation, such as schizophrenia and mood disorders. this compound functions as a receptor antagonist, inhibiting neurotransmitter action at specific receptors.

Scientific Research Applications

This compound has been utilized in scientific research for several applications:

- Antipsychotic Agent Research: this compound is explored for its potential as an antipsychotic agent due to its antagonistic effect on D4 and 5-HT2A receptors, which are implicated in neurological functions and their dysregulation is associated with psychotic disorders. Studies in rats have shown that this compound inhibits exploratory locomotor activity and antagonizes locomotor stimulation induced by d-amphetamine, suggesting its role in modulating behavioral responses.

- Glioblastoma (GBM) Therapy: this compound has been identified as a dopamine receptor D4 antagonist with potential in GBM therapy through the modification of autophagy . It inhibits the clonogenic potential of primary tumor cells . Studies showed that this compound displayed selectivity toward GNS (Glioblastoma Neural Stem cells) compared with NS (Neural stem cells) and non-NS control cells .

- Osteoarthritis Drug Discovery: this compound has been observed to have a positive effect on type II collagen-driven luciferase expression, suggesting a potential role in osteoarthritis drug discovery .

Comprehensive Data Tables

Comparison with Other Compounds:

| Compound Name | Receptor Affinity | Unique Features |

|---|---|---|

| This compound | High affinity for D4 and 5-HT2A; weak for D2 | Antagonizes autophagy-lysosomal pathway |

| L-741,742 | High affinity for D4 | Similar mechanism but different structural features |

| Clozapine | Broad-spectrum antipsychotic; affects multiple receptors | Known for efficacy in treatment-resistant schizophrenia |

| Quetiapine | Blocks multiple serotonin and dopamine receptors | Used widely for bipolar disorder and depression |

Well-Documented Case Studies

- Preclinical Studies: In preclinical studies this compound inhibited exploratory locomotor activity in mice and rats and antagonized d-amphetamine-induced locomotor stimulation in rats .

- Glioblastoma Neural Stem Cells (GNS): Two GNS lines (G362 and G411) were treated with this compound (25 µM) for 24 and 48 hours. Gene set enrichment analysis was used to identify pathways enriched in differentially regulated genes upon this compound treatment. Genes that were downregulated at 48 hours were enriched in 172 gene sets that are highly connected, as categorized into 25 main biological functions including DNA replication, chromatin remodeling, DNA repair, cell cycle, and RNA splicing .

- Type II Collagen Synthesis: Primary human chondrocytes were modified to express a Gaussia luciferase secreted reporter driven by type II collagen promoter. Treatment with this compound had a positive effect on type II collagen-driven luciferase expression with the higher concentrations, 12.5 M and 25 M, resulting in increased luminescence compared to the untreated controls . Immunohistochemistry showed that this compound had similar staining as compared to the untreated control .

作用機序

PNU 96415Eは、ドーパミンD4受容体およびセロトニン5-HT2A受容体を拮抗することにより、その効果を発揮する。ラットにおける探索的運動活動を抑制し、d-アンフェタミン誘発性の運動性刺激を拮抗する。 また、マウスにおけるアポモルフィン誘発性のケージ登攀および5-HTPによって誘発される頭部および体のけいれんを阻害する 。これらの作用は、非定型抗精神病薬としての可能性と一致する。

類似化合物との比較

PNU 96415Eは、化学的にはクロザピンとは無関係であるが、類似の薬理学的性質を共有している。 クロザピンと同様に、ドーパミンD4受容体および5-HT2A受容体に対する高い親和性を示すが、D1、D2、アルファ1、およびムスカリン受容体への結合は弱い 。他の類似化合物としては、以下のようなものがある。

クロザピン: 幅広い受容体プロファイルを有する非定型抗精神病薬。

ハロペリドール: 異なる受容体結合プロファイルを有する定型抗精神病薬。

This compoundのユニークな受容体結合プロファイルおよび薬理学的性質は、研究および潜在的な治療用途のための貴重な化合物となっている。

生物活性

PNU 96415E is a compound primarily recognized for its biological activity as a selective antagonist of the dopamine D4 receptor (DRD4) and has been investigated for its potential therapeutic applications, particularly in neuropsychiatric disorders and cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and relevant case studies.

This compound exhibits high affinity for the dopamine D4 receptor and also interacts with serotonergic 5-HT2A receptors. Its mechanism of action involves the inhibition of pathways associated with cell proliferation and survival, particularly in glioblastoma stem cells (GNS) and other cancerous cells. The compound's activity has been linked to alterations in gene expression profiles that influence critical biological functions such as DNA replication, cell cycle progression, and autophagy.

Gene Expression Profiles

Research indicates that treatment with this compound leads to significant changes in gene expression. Specifically, downregulated genes are enriched in pathways related to:

- DNA Replication

- Chromatin Remodeling

- Cell Cycle Regulation

Conversely, upregulated genes are associated with:

- Lipid/Cholesterol Biosynthesis

- Autophagic Vacuoles Formation

These findings suggest that this compound not only inhibits tumor growth but also activates autophagic processes, indicating a complex role in cellular metabolism and survival pathways .

Anticancer Activity

This compound has demonstrated selective inhibition of GNS growth. In a study involving multiple GNS lines, this compound showed an IC50 value of approximately 6.25 µM, indicating its potency relative to other DRD4 antagonists. Notably, it achieved a 19- to 29-fold reduction in colony-forming cells from freshly isolated GBM patient tumor cells .

The following table summarizes the comparative potency of various DRD4 antagonists against GNS:

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| L-741,742 | 1.5–6.2 | High |

| L-745,870 | 3.1–6.2 | Moderate |

| This compound | 6.25 | High |

| PD 168568 | 25–50 | Low |

Autophagy Induction

This compound has been shown to influence autophagy by promoting the accumulation of autophagosomes in treated cells. This effect was confirmed through the observation of increased levels of LC3B-positive puncta and elevated p62 levels, indicating impaired autophagic flux .

Neuropsychiatric Applications

In behavioral studies involving rats trained to discriminate clozapine from saline injections, this compound exhibited a clozapine-like stimulus effect without the side effects commonly associated with traditional antipsychotics like haloperidol. This suggests that this compound may have potential as an antipsychotic agent with a favorable side effect profile .

Osteoarthritis Research

Recent studies have explored this compound's effects on type II collagen-driven luciferase expression in osteoarthritis models. The compound demonstrated a dose-dependent increase in luminescence at higher concentrations (12.5 µM and 25 µM), suggesting it may play a role in enhancing cartilage repair mechanisms .

特性

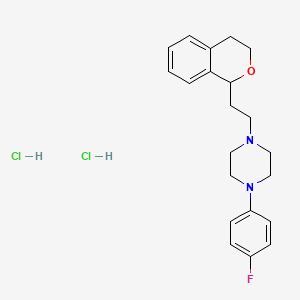

IUPAC Name |

1-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]-4-(4-fluorophenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O.2ClH/c22-18-5-7-19(8-6-18)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-25-21;;/h1-8,21H,9-16H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMGYKPECFQXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432713 | |

| Record name | PNU 96415E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170856-41-4 | |

| Record name | PNU 96415E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。